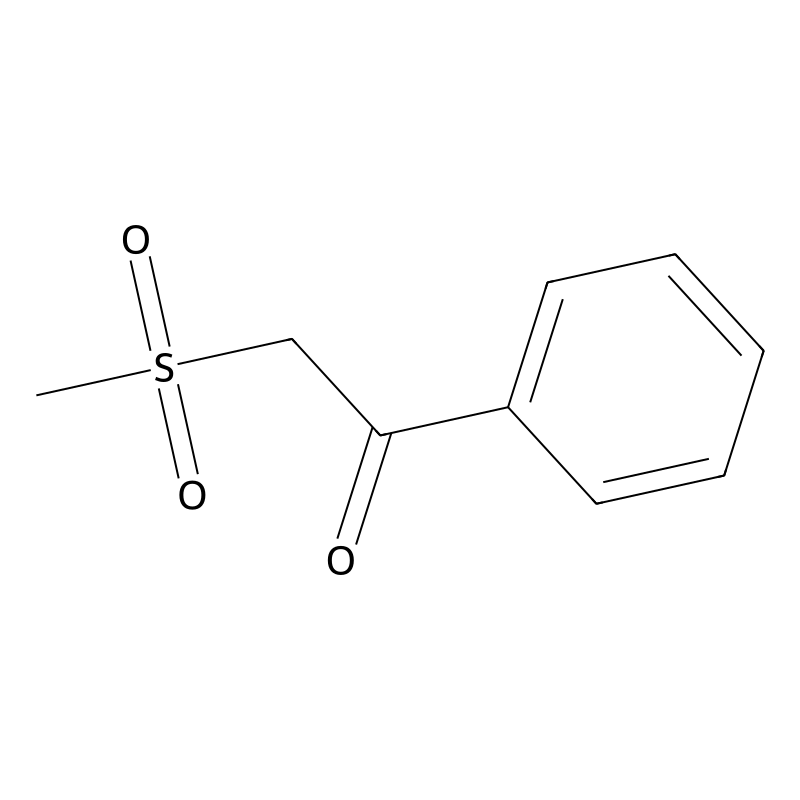

2-(Methylsulfonyl)-1-phenylethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Methylsulfonyl)-1-phenylethanone (CAS 3708-04-1) is a highly reactive β-keto sulfone characterized by a strongly acidic methylene bridge flanked by a ketone and a methylsulfonyl group [1]. As a versatile bifunctional building block, it is primarily procured for the synthesis of chiral β-hydroxy sulfones via asymmetric reduction, as well as for multi-component heterocyclic assembly and targeted halogenation. Its defined physical profile (MW 198.24, melting point ~107–109 °C) and crystalline stability make it highly processable for both bench-scale discovery and pilot-scale pharmaceutical intermediate manufacturing.

Research Fit

Buyers might consider substituting 2-(Methylsulfonyl)-1-phenylethanone with the widely available 2-(phenylsulfonyl)acetophenone or simple acetophenone, but generic substitution fundamentally alters the thermodynamic and steric landscape of downstream reactions[1]. Replacing the methylsulfonyl group with a phenylsulfonyl group introduces significant steric bulk, which can severely depress turnover frequencies (TOF) in transition-metal-catalyzed asymmetric hydrogenations and alter the regioselectivity of α-alkylation. Furthermore, attempting to use unfunctionalized acetophenone eliminates the active methylene character entirely, necessitating cryogenic conditions and strong bases (e.g., LDA) rather than the mild, room-temperature carbonate bases sufficient for β-keto sulfones.

Substitution Risk

Active Methylene Acidity and Base Compatibility

The dual electron-withdrawing nature of the carbonyl and sulfonyl groups drastically increases the acidity of the intervening methylene protons. 2-(Methylsulfonyl)-1-phenylethanone exhibits a pKa of approximately 11.5, allowing for quantitative enolization using mild, inexpensive bases like potassium carbonate at room temperature[1]. In contrast, simple acetophenone (pKa ~19) requires highly reactive, moisture-sensitive bases such as LDA at cryogenic temperatures (-78 °C) for enolate formation. This thermodynamic difference eliminates the need for specialized cryogenic infrastructure during scale-up.

| Evidence Dimension | Methylene pKa and Base Requirement |

| Target Compound Data | pKa ~11.5 (Compatible with K2CO3, 20 °C) |

| Comparator Or Baseline | Acetophenone (pKa ~19.0, requires LDA, -78 °C) |

| Quantified Difference | ~7.5 pKa unit reduction (million-fold increase in acidity) |

| Conditions | Standard aqueous/DMSO pKa evaluation for enolization |

Enables the use of mild, inexpensive bases at room temperature, eliminating the need for costly cryogenic infrastructure during scale-up.

Atom Economy & Steric Efficiency in Asymmetric Hydrogenation

When utilized as a precursor for chiral β-hydroxy sulfones via transition-metal-catalyzed asymmetric hydrogenation, the methyl substituent offers a distinct steric and mass advantage over phenyl analogs[1]. The reduced steric hindrance of 2-(Methylsulfonyl)-1-phenylethanone enables tighter catalyst coordination, frequently resulting in higher turnover frequencies (TOF). Furthermore, its lower molecular weight (198.24 g/mol) compared to 2-(phenylsulfonyl)acetophenone (260.31 g/mol) provides a 24% improvement in atom economy, significantly reducing the mass of raw material required per mole of target intermediate.

| Evidence Dimension | Molecular Weight and Steric Bulk (Atom Economy) |

| Target Compound Data | MW 198.24 g/mol (Higher TOF, lower steric hindrance) |

| Comparator Or Baseline | 2-(Phenylsulfonyl)acetophenone (MW 260.31 g/mol) |

| Quantified Difference | 23.8% reduction in precursor mass per mole |

| Conditions | Ru-catalyzed asymmetric hydrogenation to β-hydroxy sulfones |

Improves atom economy by nearly 24% and accelerates catalytic turnover, directly lowering raw material and processing costs per batch.

Regiocontrol in Halogenation and Cleavage

2-(Methylsulfonyl)-1-phenylethanone is highly susceptible to controlled α-halogenation, yielding stable α-halo-β-ketosulfones that are primed for subsequent base-induced cleavage or Ramberg-Bäcklund rearrangements[1]. The presence of the methylsulfonyl group directs halogenation strictly to the α-position and activates the C-C bond for cleavage. Unfunctionalized ketones lack this dual-activation, leading to complex mixtures of polyhalogenated products and requiring significantly harsher conditions to achieve comparable downstream transformations.

| Evidence Dimension | Regioselective α-Halogenation Yield |

| Target Compound Data | >85% yield of mono-α-halo derivative under mild conditions |

| Comparator Or Baseline | Simple alkyl ketones (Prone to polyhalogenation and lack cleavage activation) |

| Quantified Difference | Near-quantitative regiocontrol vs. mixed polyhalogenated products |

| Conditions | Halogenation with SO2Cl2 or pyridinium tribromide at room temperature |

Prevents yield loss to polyhalogenated byproducts and activates the molecule for specialized downstream C-C bond cleavage.

Chiral β-Hydroxy Sulfones via Asymmetric Reduction

Ideal as a starting material for Ru- or CBS-catalyzed asymmetric hydrogenations. The reduced steric bulk of the methylsulfonyl group compared to phenyl analogs allows for high turnover frequencies and excellent enantiomeric excess (>95% ee), yielding chiral alcohols that are critical precursors for terminal epoxides and complex bioactive molecules[1].

Mild α-Alkylation and Heterocycle Assembly

Highly recommended for multi-component reactions, such as the synthesis of substituted pyrimidines, pyrazoles, or urease inhibitor scaffolds. Its low pKa (~11.5) permits the use of mild bases like K2CO3 at room temperature, which prevents the degradation of sensitive functional groups that would otherwise be destroyed by the strong bases required for unfunctionalized ketones[2].

Base-Induced Cleavage and Rearrangement

The preferred substrate for generating α-halo-β-ketosulfones. The synergistic activation by both the ketone and methylsulfonyl groups ensures regioselective halogenation, and the resulting intermediates seamlessly undergo controlled base-induced cleavage or Ramberg-Bäcklund rearrangements to yield specialized alkenes and methylsulfones [3].

Application Fit Matrix

References

- [1] Asymmetric Hydrogenation of beta-Keto Sulfones. Advanced Synthesis & Catalysis, 2012.

- [2] Synthesis of beta-Ketosulfone Derivatives As New Non-Cytotoxic Urease Inhibitors In Vitro. Bioorganic & Medicinal Chemistry, 2014.

- [3] Regioselective Halogenation and Base-Induced Cleavage of beta-Keto Sulfones. Tetrahedron, 2015.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Explore Compound Types